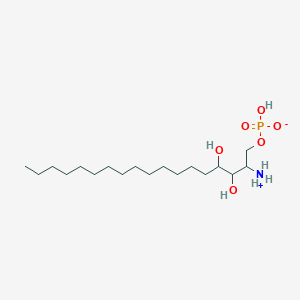
4-hydroxysphinganine-1-phosphate (Saccharomyces Cerevisiae)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxysphinganine-1-phosphate typically involves the phosphorylation of 4-hydroxysphinganine. This can be achieved through a reaction with phosphoric acid or its derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-hydroxysphinganine-1-phosphate involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxysphinganine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the phosphate group, potentially affecting the compound’s solubility and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-hydroxysphinganine-1-phosphate can yield 4-ketosphinganine-1-phosphate, while reduction can produce 4-hydroxysphinganine .
Applications De Recherche Scientifique
4-hydroxysphinganine-1-phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-hydroxysphinganine-1-phosphate involves its interaction with sphingosine-1-phosphate receptors, particularly receptor 4. This interaction triggers a cascade of intracellular signaling pathways that regulate cell growth, differentiation, and response to stress . The compound’s effects are mediated through its binding to these receptors, influencing various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid metabolite with similar biological functions but differing in its specific receptor interactions and effects.
Dihydrosphingosine-1-phosphate: Similar in structure but with different saturation levels, leading to variations in biological activity.
Ceramide-1-phosphate: Shares some functional similarities but has distinct roles in cell signaling and apoptosis.
Uniqueness
4-hydroxysphinganine-1-phosphate is unique due to its specific interaction with sphingosine-1-phosphate receptor 4 and its role in coordinating cellular responses to heat stress in yeast . This specificity makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H40NO6P |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(2-azaniumyl-3,4-dihydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24) |
Clé InChI |
AYGOSKULTISFCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)[O-])[NH3+])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

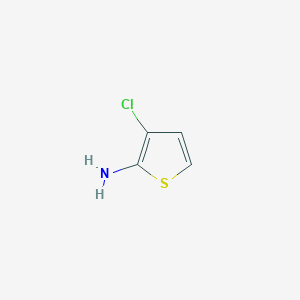
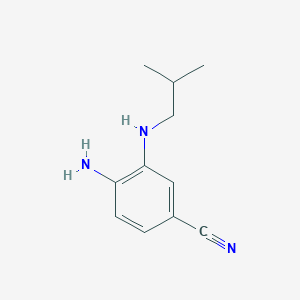
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
amine](/img/structure/B12077658.png)

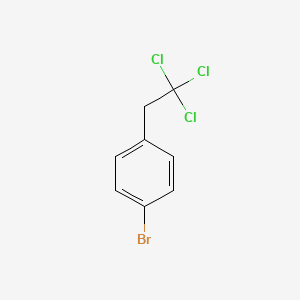

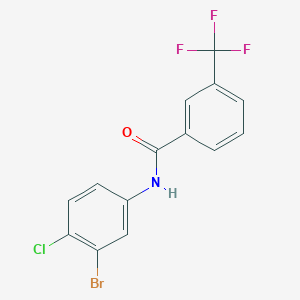
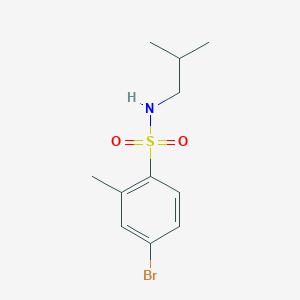
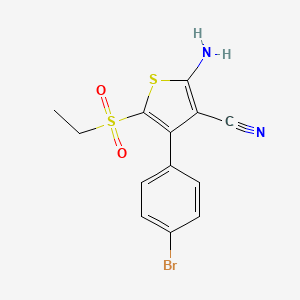
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)

